3-fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride
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Overview
Description
(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride is a chemical compound that features a pyrrolidine ring, a fluorine atom, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of primary amines with diols catalyzed by a Cp*Ir complex, which allows for the efficient formation of pyrrolidine rings . Additionally, the use of O-benzoylhydroxylamines as alkyl nitrene precursors with a rhodium catalyst can provide various pyrrolidines in good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods, ensuring high yield and purity. The use of stable and readily available starting materials, along with efficient catalytic systems, is crucial for the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The fluorine atom and the sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones.
Fluorophenyl derivatives: Compounds with similar fluorophenyl substituents at different positions.
Uniqueness
(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride is unique due to its specific combination of a fluorine atom, a pyrrolidine ring, and a benzenesulfonamide group. This combination imparts distinct physicochemical properties and biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Molecular Details:
Property | Value |
---|---|
Molecular Formula | C10H14ClFN2O2S |
Molecular Weight | 280.75 g/mol |
IUPAC Name | 3-fluoro-N-pyrrolidin-3-ylbenzenesulfonamide;hydrochloride |
InChI Key | IJUWIMKKPWSHHY-UHFFFAOYSA-N |
The compound features a pyrrolidine ring, a fluorine atom, and a benzenesulfonamide group, which contribute to its biological activity and therapeutic potential.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to desired biological effects. Studies indicate that it may function as an enzyme inhibitor or receptor modulator, particularly in neurological contexts .
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have been evaluated for their antibacterial and antifungal activities. In vitro tests indicated that certain derivatives displayed notable inhibition against various bacterial strains, suggesting that the presence of halogen substituents enhances bioactivity . While specific data on this compound is limited, its structural analogs suggest potential effectiveness against Gram-positive and Gram-negative bacteria.
Neuropsychiatric Applications
A study focused on multifunctional arylsulfone and arylsulfonamide-based ligands highlighted the mood-modulating activities of compounds similar to 3-fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide. These compounds were found to target serotonin receptors (5-HT6 and 5-HT7), indicating potential applications in treating neuropsychiatric disorders . The structure-activity relationship (SAR) studies revealed that modifications in the pyrrolidine ring could significantly alter the affinity for these receptors.
Case Studies
- Inhibition of Receptor Activity : A series of studies investigated the receptor affinities of sulfonamide derivatives. Compounds structurally related to 3-fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide exhibited high affinities for dopamine receptors (D2) and serotonin receptors (5-HT2A), suggesting their potential use in treating conditions like schizophrenia .
- Metabolic Stability : Additional research focused on the metabolic pathways of similar compounds, revealing that modifications such as replacing the sulfonamide group with a sulfone could enhance metabolic stability. This finding is crucial for developing therapeutics with prolonged efficacy in vivo .
Summary of Findings
The biological activity of this compound suggests promising avenues for research:
- Antimicrobial Potential : Likely effective against various bacterial strains based on structural analogs.
- Neuropsychiatric Applications : Potential mood-modulating effects through serotonin receptor interaction.
- Metabolic Stability : Structural modifications can enhance pharmacokinetic profiles.
Properties
Molecular Formula |
C10H14ClFN2O2S |
---|---|
Molecular Weight |
280.75 g/mol |
IUPAC Name |
3-fluoro-N-pyrrolidin-3-ylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H13FN2O2S.ClH/c11-8-2-1-3-10(6-8)16(14,15)13-9-4-5-12-7-9;/h1-3,6,9,12-13H,4-5,7H2;1H |
InChI Key |
IJUWIMKKPWSHHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NS(=O)(=O)C2=CC=CC(=C2)F.Cl |
Origin of Product |
United States |
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